N',N'-Dimethylformohydrazide
Overview
Description
N’,N’-Dimethylformohydrazide is an organic compound with the molecular formula C₃H₈N₂O. It is a hydrazine derivative commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its role as a reducing agent and a precursor in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’,N’-Dimethylformohydrazide can be synthesized through the reaction of formic acid hydrazide with dimethylamine under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, N’,N’-Dimethylformohydrazide is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N’,N’-Dimethylformohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It acts as a reducing agent in several chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It is often used in the presence of catalysts such as palladium or platinum.
Substitution: Typical conditions involve the use of solvents like acetonitrile and catalysts such as copper or nickel.
Major Products Formed:
Scientific Research Applications
N’,N’-Dimethylformohydrazide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of N’,N’-Dimethylformohydrazide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring electrons, thereby altering the oxidation state of the target molecules. This electron transfer process is facilitated by the presence of functional groups that stabilize the intermediate states during the reaction .
Comparison with Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- Hydrazine derivatives
Comparison: N’,N’-Dimethylformohydrazide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazine derivatives. Unlike N,N-Dimethylformamide and N,N-Dimethylacetamide, which are primarily used as solvents, N’,N’-Dimethylformohydrazide is more commonly employed as a reducing agent and a precursor in chemical synthesis .
Properties
IUPAC Name |
N-(dimethylamino)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTGURJQVWBILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307894 | |
Record name | N',N'-Dimethylformohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-49-5 | |
Record name | 3298-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N',N'-Dimethylformohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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